

Certificate of analysis for 24(RS)-Hydroxycholesterol-d7

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Compound of Interest

Compound Name: 24(RS)-Hydroxycholesterol-d7

Cat. No.: B12398741

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An essential tool for neuroscience and drug development, **24(RS)-Hydroxycholesterol-d7** is a deuterated analog of 24-hydroxycholesterol, the primary metabolite of cholesterol in the brain. [1][2][3] Its most critical application is serving as a high-fidelity internal standard for the precise quantification of endogenous 24-hydroxycholesterol in biological matrices.[1][2] This enables researchers to accurately study cholesterol metabolism in the central nervous system, which is implicated in various neurodegenerative diseases.[4][5]

Application Notes

24(RS)-Hydroxycholesterol-d7 is primarily utilized as an internal standard in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The incorporation of seven deuterium atoms results in a distinct mass shift from the endogenous analyte, allowing for clear differentiation and accurate quantification while maintaining nearly identical chemical and physical properties.[1]

This stable isotope-labeled standard is indispensable for applications including:

- Biomarker Quantification: Accurately measuring levels of 24-hydroxycholesterol in plasma and cerebrospinal fluid (CSF) to investigate its role as a potential biomarker for neurodegenerative conditions like Alzheimer's and Niemann-Pick type C1 disease.[4][6]
- Pharmacodynamic Studies: Assessing the effect of therapeutic agents on brain cholesterol metabolism in clinical trials.[4]



 Metabolic Research: Investigating the pathways of cholesterol elimination and homeostasis within the central nervous system.[5]

Product Specifications

The following table summarizes typical quantitative data for **24(RS)-Hydroxycholesterol-d7**, based on information from various suppliers.

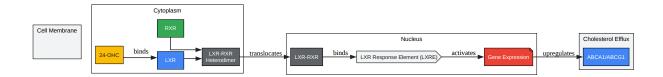
Property	Value	References	
Synonym	25,26,26,26,27,27,27- heptadeuterocholest-5-ene- 3β,24-diol	[3]	
Molecular Formula	C27H39D7O2	[3]	
Molecular Weight	409.70 g/mol	[3][7]	
CAS Number	144154-78-9	[3][7]	
Purity	>98-99%	[3][7]	
Isotopic Enrichment	99 atom % D	[8]	
Form	Powder	[3]	
Storage Temperature	-20°C	[3]	
Shipping Condition	Dry Ice	[3]	

Signaling Pathways Involving 24-Hydroxycholesterol

24-Hydroxycholesterol (24-OHC), the non-deuterated form of the analyte, is not merely a cholesterol metabolite but also an important signaling molecule in the brain.[9] It modulates several key pathways.

1. Liver X Receptor (LXR) Signaling: 24-OHC is a natural ligand for Liver X Receptors (LXRs), which are transcription factors that regulate cholesterol homeostasis. Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and activates the expression of target genes, such as ABCA1 and ABCG1, which promote cholesterol efflux from cells.[9][10] This pathway is crucial for preventing cholesterol overload in neurons and astrocytes.[5][10]



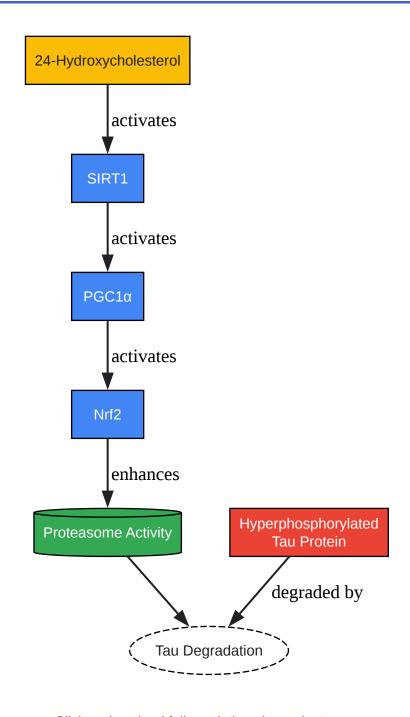


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Caption: 24-Hydroxycholesterol activates the LXR signaling pathway.

2. Tau Protein Degradation Pathway: Recent studies suggest that 24-OHC can induce the degradation of hyperphosphorylated tau protein, a hallmark of Alzheimer's disease.[11] This is achieved through the activation of the SIRT1/PGC1α/Nrf2 signaling axis, which ultimately promotes proteasome-dependent degradation of tau, potentially offering a neuroprotective mechanism.[11]





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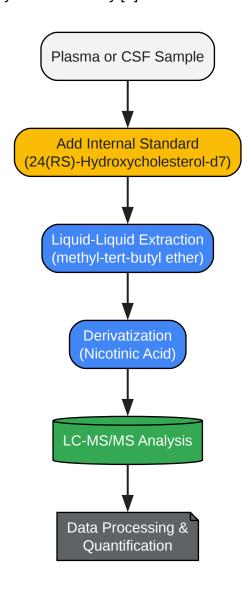
Caption: 24-OHC promotes tau degradation via the SIRT1/PGC1α/Nrf2 axis.

Experimental Protocols

Protocol 1: Quantification of 24(S)-Hydroxycholesterol in Biological Fluids by LC-MS/MS



This protocol details a robust method for quantifying 24(S)-Hydroxycholesterol in human plasma and cerebrospinal fluid (CSF), using **24(RS)-Hydroxycholesterol-d7** as an internal standard.[4][6] The method involves liquid-liquid extraction and derivatization with nicotinic acid to enhance ionization efficiency and sensitivity.[4]



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Caption: Workflow for 24(S)-Hydroxycholesterol quantification by LC-MS/MS.

A. Reagents and Materials

- 24(S)-Hydroxycholesterol (Avanti Polar Lipids)[4]
- 24(RS)-Hydroxycholesterol-d7 (Medical Isotopes, Inc.)[4]



- Nicotinic acid, N,N'-diisopropylcarbodiimide (DIC), 4-(dimethylamino)pyridine (DMAP)
 (Sigma-Aldrich)[4]
- Methyl-tert-butyl ether (MTBE), Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Formic Acid (Sigma-Aldrich)[4]
- Bovine Serum Albumin (BSA) (Sigma-Aldrich)[4]
- 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) (for CSF samples)[4]
- Ultrapure water[4]
- B. Preparation of Stock and Working Solutions
- Stock Solutions (1 mg/mL): Prepare stock solutions of 24(S)-Hydroxycholesterol and 24(RS)-Hydroxycholesterol-d7 in methanol.[6]
- Analyte Working Solution (10 μ g/mL): Dilute the 24(S)-Hydroxycholesterol stock solution with methanol.[4]
- Internal Standard (IS) Working Solutions:
 - For plasma: Prepare a 50 ng/mL solution of 24(RS)-Hydroxycholesterol-d7 in methanol.
 - For CSF: Prepare a 5 ng/mL solution of 24(RS)-Hydroxycholesterol-d7 in methanol.[4]
- Calibration Standards: Prepare calibration standards by spiking the analyte working solution into a surrogate matrix (5% BSA in water for plasma; 2.5% HP-β-CD in water for CSF).
 Recommended ranges are 1-200 ng/mL for plasma and 0.025-5 ng/mL for CSF.[4]
- C. Sample Preparation
- Plasma:
 - \circ To 100 μ L of plasma sample, calibrator, or QC, add 25 μ L of the IS working solution (50 ng/mL).



- Add 1.5 mL of MTBE, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.
- Cerebrospinal Fluid (CSF):
 - Note: To prevent non-specific binding, add 2.5% HP-β-CD to CSF samples.[4]
 - $\circ~$ To 200 μL of CSF sample, calibrator, or QC, add 25 μL of the IS working solution (5 ng/mL).
 - Follow the same extraction procedure as for plasma.
- Derivatization (for both plasma and CSF extracts):
 - Reconstitute the dried extract in 100 μL of a derivatization solution containing nicotinic acid
 (10 mg/mL), DIC (10 mg/mL), and DMAP (1 mg/mL) in chloroform.
 - Incubate at 60°C for 30 minutes.
 - \circ Evaporate the solvent and reconstitute the residue in 100 μ L of the mobile phase for LC-MS/MS injection.[4]
- D. LC-MS/MS Instrumental Analysis The following parameters are based on a validated method using a Shimadzu HPLC system coupled to an AB Sciex 5500 mass spectrometer.[4]

HPLC Parameter	Setting	Reference
Column	Eclipse XBD (3 x 100 mm, 3.5 μm)	[4]
Mobile Phase A	0.1% Formic Acid in Water	[4]
Mobile Phase B	0.1% Formic Acid in Acetonitrile/Methanol (1:4)	[4]
Flow Rate	0.60 mL/min	[4]
Injection Volume	5 μL (Plasma), 10 μL (CSF)	[4]



LC Gradient

Time (min)	% Mobile Phase B
0.0 - 5.0	95 -> 100
5.0 - 6.9	100
6.9 - 7.0	100 -> 95

| 7.0 - 9.0 | 95 |

Reference:[4]

Mass Spectrometry Parameters (MRM)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Role	Reference
24(S)-HC (derivatized)	307.2	124.0	23	Quantifier	[4]
24(S)-HC (derivatized)	307.2	490.4	13	Qualifier	[4]

| d7-24-HC (derivatized)| 310.7 | 124.0 | 23 | Internal Standard|[4] |

Note: The precursor ion m/z 307.2 corresponds to the $[M+2H]^{2+}$ ion of the nicotinoyl ester derivative of 24(S)-HC.[4]

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Methodological & Application





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